molecular formula C21H22N4O4S2 B3297252 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 895426-49-0

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297252
CAS No.: 895426-49-0
M. Wt: 458.6 g/mol
InChI Key: UNDDZAQAGMDRKC-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Its structure integrates:

  • A 4-ethoxybenzenesulfonamide moiety, contributing to hydrogen-bonding and solubility properties.
  • An ethyl linker between the sulfonamide and heterocyclic core, modulating conformational flexibility.

This compound is synthesized via multi-step reactions involving condensation of hydrazine derivatives with isothiocyanates or halogenated ketones, followed by cyclization and purification steps .

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-3-29-18-8-10-19(11-9-18)31(26,27)22-13-12-16-14-30-21-23-20(24-25(16)21)15-4-6-17(28-2)7-5-15/h4-11,14,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDDZAQAGMDRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole and thiazole intermediates. These intermediates are then subjected to various chemical reactions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with structurally related sulfonamide-triazole/thiazole derivatives:

Compound Name Core Structure Substituents Key Functional Differences Biological Activity/Applications References
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Methoxyphenyl, ethyl linker, 4-ethoxybenzenesulfonamide Unique ethyl linker; dual methoxy/ethoxy groups Not explicitly reported (inferred antimicrobial)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide Benzo[d]thiazole 4-Ethoxybenzamide, chloro, methyl Simpler thiazole core; lacks sulfonamide group Antimicrobial (broad-spectrum)
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl Lacks heterocyclic core; minimal substitution Antifungal, anti-inflammatory
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Thione tautomer; fluorinated substituents Enzyme inhibition (e.g., carbonic anhydrase)
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide Thiadiazolo-triazine Methylphenyl, thioacetamide Oxo-thiadiazole core; sulfur-rich structure Anticancer (kinase inhibition)

Stability and Tautomerism

The triazolo-thiazole core in the target compound is less prone to tautomerism compared to thione-containing triazoles (e.g., compounds [7–9]), which exist in equilibrium between thiol and thione forms. IR and NMR spectra confirm the absence of S–H stretching (~2500–2600 cm⁻¹) in the target compound, indicating a stable triazolo-thiazole configuration .

Biological Activity

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structure incorporates a triazole ring fused with a thiazole ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities. This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Case Studies : A study demonstrated that related triazole-thiazole derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The inhibition was attributed to the compound's ability to induce apoptosis and disrupt cellular signaling pathways associated with tumor growth 1.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Inhibition of Pathogens : Laboratory studies have indicated that this compound can inhibit the growth of several bacterial strains and fungi. Its mechanism involves disrupting the cell wall synthesis in bacteria and inhibiting key metabolic pathways .
  • Research Findings : A comparative study highlighted that similar sulfonamide derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies:

  • Cytokine Modulation : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is crucial for managing inflammatory diseases .
  • Clinical Relevance : In vivo models have shown that administration of related compounds led to significant reductions in inflammation markers in conditions like arthritis and colitis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes:

  • Carbonic Anhydrase : By binding to the active site of carbonic anhydrase, it reduces bicarbonate production which is beneficial in treating conditions like glaucoma .

Receptor Modulation

It may modulate receptor activity:

  • Targeting Specific Receptors : The compound can act as an agonist or antagonist at certain receptors involved in inflammation and pain pathways .

Research Applications

The diverse biological activities of this compound open avenues for various research applications:

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting cancer and inflammation.
Biological StudiesInvestigating interactions with enzymes and receptors.
Chemical BiologyProbing cellular processes and signaling pathways.
Industrial ApplicationsPotential use in pharmaceuticals and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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